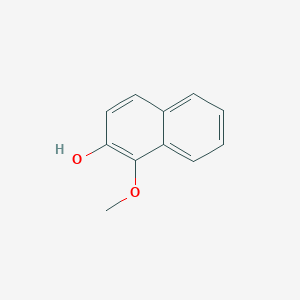

2-Hydroxy1-methoxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

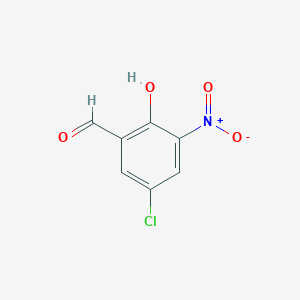

2-Hydroxy1-methoxynaphthalene, also known as 1-methoxynaphthalen-2-ol, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol .

Synthesis Analysis

The synthesis of 2-Hydroxy1-methoxynaphthalene involves several organic reactions. For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . Another synthetic approach involves the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy1-methoxynaphthalene is characterized by a naphthalene core with a methoxy group at the 1-position and a hydroxy group at the 2-position . The most stable conformation of the molecule was found after a careful potential energy surfaces study .

Chemical Reactions Analysis

2-Hydroxy1-methoxynaphthalene participates in various chemical reactions. For instance, it is involved in the hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene . It also plays a role in direct-type hydroxymethylation reactions and Mukaiyama-type hydroxymethylation reactions .

Applications De Recherche Scientifique

Catalytic Applications and Synthesis

2-Methoxynaphthalene is an important intermediate in the production of various compounds. Its O-methylation using dimethyl carbonate as a green agent has been studied for the synthesis of naproxen, a non-steroidal anti-inflammatory drug. Research indicates that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica exhibit high activity and selectivity toward 2-methoxynaphthalene, demonstrating a sustainable approach to its production (Yadav & Salunke, 2013).

Shape-Selective Acylation

The shape-selective acylation of 2-methoxynaphthalene has been explored over various catalysts, including zeolites, to produce acetylated derivatives. This process is crucial for obtaining specific isomers used in further chemical syntheses. For instance, the use of polymorph C of Beta (ITQ-17) zeolite has shown high selectivity for 2-acetylmethoxynaphthalene due to its unique diffusivity properties (Botella et al., 2003).

Enzymatic Hydroxylation

The aromatic C–H bond hydroxylation of 1-methoxynaphthalene, a closely related compound, demonstrates the biocatalytic potential for functionalizing naphthalene derivatives. Using cytochrome P450BSβ, researchers have developed a facile colorimetric assay for monitoring hydroxylation activities, paving the way for efficient and selective enzyme-catalyzed transformations of methoxynaphthalenes (Shoji et al., 2010).

Conducting Polymer Research

Poly(2-methoxynaphthalene) (P2MN) research focuses on its electrical and optical properties as a fused ring organic semiconductor. Spectroelectrochemical studies have revealed the nature of charge carriers in both p- and n-doped P2MN, showcasing its ambipolar conductivity, which is rare among organic conducting polymers. This highlights its potential in electronic and optoelectronic applications (Meana-Esteban et al., 2014).

Photolithography Applications

The dimer system of 2-methoxynaphthalene has been investigated as a sequential two-photon photoacid generator for double exposure lithography. This novel application suggests the compound's utility in advanced lithographic techniques where linear behavior of conventional resist materials is a limitation, offering a path toward the development of reversible nonlinear responsive materials for photolithography (O'Connor et al., 2008).

Orientations Futures

While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .

Propriétés

IUPAC Name |

1-methoxynaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQCQPJRMITAJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451646 |

Source

|

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxynaphthalen-2-ol | |

CAS RN |

18515-10-1 |

Source

|

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.